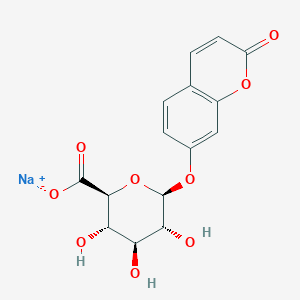

7-Hydroxycoumarin glucuronide sodium salt

Description

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHLGBDGEPDEME-KSOKONAESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635495 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168286-98-4 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin β-D-glucuronide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxycoumarin Glucuronide Sodium Salt: Properties, Analysis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 7-Hydroxycoumarin glucuronide sodium salt, a key metabolite in drug metabolism studies. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies, and critical applications of this compound, moving beyond a simple datasheet to offer practical, field-proven insights.

Introduction: The Significance of a Phase II Metabolite

In the landscape of drug metabolism, the journey of a xenobiotic through the body is often categorized into Phase I and Phase II reactions. While Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, Phase II conjugation reactions are crucial for detoxification and excretion. Glucuronidation, the attachment of a glucuronic acid moiety, is a paramount Phase II process, significantly increasing the hydrophilicity of compounds and facilitating their elimination. 7-Hydroxycoumarin glucuronide is the major metabolite of coumarin and its hydroxylated intermediate, 7-hydroxycoumarin (also known as umbelliferone), a compound found in many plants.[1] The sodium salt form of this glucuronide provides enhanced stability and solubility, making it an invaluable tool for in vitro and in vivo studies.

This guide will explore the fundamental characteristics of this compound, detail robust analytical methods for its quantification, and illuminate its application as a probe substrate for UDP-glucuronosyltransferase (UGT) enzymes, which are central to drug-drug interaction studies and metabolic phenotyping.

Core Chemical & Physical Properties

A thorough understanding of the physicochemical properties of this compound is foundational to its effective use in experimental settings. These properties dictate its handling, storage, and behavior in biological matrices.

| Property | Value | Source(s) |

| Chemical Name | 2-oxo-2H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid, monosodium salt | [2][3] |

| Synonyms | Umbelliferyl β-D-glucuronide sodium salt, 7-HCG sodium salt | [4] |

| CAS Number | 168286-98-4 | [2][3] |

| Molecular Formula | C₁₅H₁₃NaO₉ | [4] |

| Molecular Weight | 360.2 g/mol [2][3], 360.25 g/mol [4] | [2][3][4] |

| Appearance | White to faint yellow crystalline solid/powder | [4][5] |

| Purity | ≥95% (typically by HPLC) | [2][4] |

| UV/Vis. (λmax) | 316 nm | [2][6] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for the preparation of stock solutions and dosing in various experimental systems. The sodium salt form of 7-Hydroxycoumarin glucuronide enhances its aqueous solubility compared to the free acid form.

| Solvent | Solubility | Source(s) |

| PBS (pH 7.2) | ~5 mg/mL | [2] |

| DMSO | ~16 mg/mL | [2] |

| Dimethylformamide (DMF) | ~14 mg/mL | [2] |

| Ethanol | ~0.2 mg/mL | [2] |

Expert Insight: While soluble in organic solvents like DMSO and DMF, it is crucial to minimize the final concentration of these solvents in biological assays, as they can have physiological effects. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day to ensure stability and prevent potential degradation.[2]

Synthesis and Biotransformation

7-Hydroxycoumarin glucuronide is endogenously produced from its parent compound, 7-hydroxycoumarin, through a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Biological Formation

The formation of 7-Hydroxycoumarin glucuronide is a key metabolic pathway for coumarin and its derivatives.[1] The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the 7-hydroxyl group of 7-hydroxycoumarin. This biotransformation is primarily mediated by the UGT1A subfamily of enzymes, with UGT1A1 being a significant contributor.[2][6] However, other UGT isoforms, including UGT1A6, 1A9, 1A10, 2B7, and 2B15, also demonstrate activity towards 7-hydroxycoumarin, making it a broad but useful probe for overall UGT activity.

Caption: Metabolic conversion of coumarin to 7-Hydroxycoumarin glucuronide.

Chemical Synthesis

Analytical Methodology: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of 7-Hydroxycoumarin glucuronide in various biological matrices. A robust and reliable HPLC method is essential for accurate pharmacokinetic and in vitro metabolism studies.

Recommended HPLC Protocol

The following protocol is a validated starting point for the analysis of 7-Hydroxycoumarin glucuronide. Optimization may be required depending on the specific matrix and instrumentation.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable buffer

-

Mobile Phase B: Acetonitrile with 0.1% TFA

Gradient Elution:

-

A gradient elution is typically employed to effectively separate the relatively polar glucuronide from the less polar parent compound and other matrix components. A representative gradient is as follows:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 320 nm[8] Internal Standard: 4-hydroxycoumarin can be used as an internal standard for improved quantification.[8]

Caption: A typical workflow for the HPLC analysis of 7-Hydroxycoumarin glucuronide.

Applications in Drug Development and Research

This compound is a versatile tool with several critical applications in the field of drug development and metabolic research.

UGT Activity and Inhibition Assays

Due to its formation by multiple UGT isoforms, 7-hydroxycoumarin is often used as a non-specific probe substrate to assess overall UGT activity in various in vitro systems, such as liver microsomes and recombinant enzymes. By measuring the rate of 7-Hydroxycoumarin glucuronide formation, researchers can evaluate the potential of a new chemical entity (NCE) to inhibit UGT enzymes.

Experimental Protocol: UGT Inhibition Assay using Human Liver Microsomes

-

Prepare Reagents:

-

Human Liver Microsomes (HLM)

-

7-Hydroxycoumarin (substrate)

-

UDPGA (cofactor)

-

Test compound (inhibitor)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (quenching solution)

-

This compound (for standard curve)

-

-

Incubation:

-

Pre-incubate HLM, buffer, and the test compound (at various concentrations) at 37°C for 5 minutes.

-

Initiate the reaction by adding 7-hydroxycoumarin.

-

After a brief pre-incubation, start the enzymatic reaction by adding UDPGA.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes). The reaction should be within the linear range of formation.

-

-

Termination and Sample Processing:

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for HPLC analysis.

-

-

Data Analysis:

-

Quantify the amount of 7-Hydroxycoumarin glucuronide formed using the HPLC method described above.

-

Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value by fitting the data to a suitable model.

-

Reaction Phenotyping

By using a panel of recombinant human UGT enzymes, the specific isoforms responsible for the glucuronidation of a drug candidate can be identified. 7-Hydroxycoumarin can be used as a positive control substrate in these assays to ensure the enzymatic activity of the recombinant proteins.

Pharmacokinetic and Drug-Drug Interaction Studies

In vivo, the formation and elimination of 7-Hydroxycoumarin glucuronide can be monitored to understand the pharmacokinetics of coumarin and its derivatives.[8] The biological half-life of 7-Hydroxycoumarin glucuronide has been reported to be approximately 1.15 to 1.47 hours in humans.[8] Furthermore, its excretion is mediated by the multidrug resistance-associated proteins MRP3 and MRP4, making it a useful compound for studying the activity and inhibition of these important drug transporters.[1]

Fluorescent Probe Applications

While 7-hydroxycoumarin itself is a well-known fluorophore used in various biological assays, the glucuronidation reaction quenches its fluorescence.[2] This property can be exploited in high-throughput screening assays where a decrease in fluorescence upon the addition of UGTs and UDPGA indicates enzymatic activity. The glucuronide itself is not typically used as a fluorescent probe.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is more than just a metabolite; it is a fundamental tool for elucidating the complexities of Phase II drug metabolism. Its well-characterized chemical properties, established analytical methods, and broad utility as a UGT probe substrate make it indispensable for drug discovery and development. This guide provides the technical foundation and practical insights necessary for researchers to confidently incorporate this vital compound into their experimental workflows, ultimately contributing to a deeper understanding of drug disposition and the development of safer and more effective therapeutics.

References

-

Ritschel, W. A., & Hardt, T. J. (1983). Pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in the blood and brain of gerbils following intraperitoneal administration of coumarin. Arzneimittelforschung, 33(9), 1254-8. [Link]

-

Wittgen, H. G. M., van den Heuvel, J. J. M. W., van den Broek, P. H. H., Siissalo, S., Groothuis, G. M. M., de Graaf, I. A. M., Koenderink, J. B., & Russel, F. G. M. (2012). Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4. Drug Metabolism and Disposition, 40(6), 1076–1079. [Link]

-

Killard, A. J., O'Kennedy, R., & Bogan, D. P. (1996). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1585–1590. [Link]

-

Xiao, Z., Chen, D., Song, S., van der Vlag, R., van der Wouden, P. E., van Merkerk, R., Cool, R. H., Hirsch, A. K. H., Melgert, B. N., Quax, W. J., Poelarends, G. J., & Dekker, F. J. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11920–11933. [Link]

-

Ritschel, W. A., & Grummich, K. W. (1977). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. European Journal of Clinical Pharmacology, 12(6), 457–461. [Link]

-

Ritschel, W. A., & Hardt, T. J. (1983). Dose-related pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide upon intraperitoneal administration of coumarin and 7-hydroxycoumarin in the rat. Arzneimittelforschung, 33(10), 1442-6. [Link]

-

ProQuest. (n.d.). INVESTIGATIONS OF THE PHARMACOLOGICAL ACTIVITY AND PHARMACOKINETIC DISPOSITION OF THE ANTI-EDEMA COMPOUND COUMARIN, AND ITS METABOLITE, 7-HYDROXYCOUMARIN. [Link]

-

PubChem. (n.d.). 7-Hydroxycoumarin glucuronide. [Link]

-

Ethell, B., & Pritchard, M. (2001). Intermediates for Glucuronide Synthesis: 7-Hydroxycoumarin Glucuronide. Journal of Chemical Research, Synopses, (5), 206-207. [Link]

-

Shanghai Yiyan Biotechnology Co., Ltd. (n.d.). 7-hydroxy Coumarin Glucuronide (sodium salt). [Link]

Sources

- 1. Intermediates for Glucuronide Synthesis: 7-Hydroxycoumarin Glucuronide - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-HYDROXY COUMARIN GLUCURONIDE | 66695-14-5 [chemicalbook.com]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 7-Hydroxycoumarin glucuronide sodium salt

An In-Depth Technical Guide to the Synthesis of 7-Hydroxycoumarin Glucuronide Sodium Salt

Introduction: The Significance of a Key Metabolite

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring benzopyrone that serves as a crucial intermediate in the metabolism of coumarin.[1][2] In drug development and metabolic research, however, its primary significance lies in its role as a probe substrate for Phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs).[1][3] The glucuronidation of 7-hydroxycoumarin (7-HC) to form 7-hydroxycoumarin glucuronide (7-HCG) is a major metabolic pathway in humans, converting the lipophilic parent compound into a more water-soluble conjugate that can be readily excreted.[1][2][4]

The product of this reaction, 7-Hydroxycoumarin Glucuronide, is not merely a metabolic byproduct; it is an essential analytical standard.[5] Its availability in a pure, well-characterized form is critical for researchers to accurately quantify metabolic turnover, characterize UGT enzyme kinetics, and study drug-drug interactions. This guide provides a comprehensive technical overview of the two primary strategies for synthesizing its stable sodium salt form: biomimetic enzymatic synthesis and classical chemical synthesis. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and outline the necessary purification and characterization techniques required to validate the final product.

Strategic Approaches to Synthesis: Enzymatic vs. Chemical Routes

The synthesis of 7-HCG can be approached from two fundamentally different perspectives:

-

Enzymatic Synthesis: This biomimetic approach leverages the catalytic machinery of UGT enzymes to replicate the biological process in vitro. It is characterized by high specificity and mild reaction conditions, directly yielding the desired β-anomer. The primary challenge lies in the isolation and stability of the enzyme and the cost of the UDPGA co-factor, which can complicate large-scale production.

-

Chemical Synthesis: This classical organic chemistry approach offers greater control over reaction scale and is independent of biological reagents. The most common method, the Koenigs-Knorr reaction, allows for the formation of the required glycosidic bond.[6] However, it necessitates a multi-step process involving the use of protecting groups and potentially harsh deprotection conditions, which require careful optimization to avoid side reactions and ensure the correct stereochemistry.

Part I: Enzymatic Synthesis of 7-Hydroxycoumarin Glucuronide

Core Principle: Harnessing Biological Catalysis

Glucuronidation is a vital detoxification process where the enzyme UGT transfers a glucuronic acid moiety from the high-energy co-factor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on a substrate.[4][7] In the case of 7-HC, the phenolic 7-hydroxyl group acts as the nucleophile, attacking the anomeric carbon of the glucuronic acid in UDPGA, resulting in the formation of a β-D-glucuronide conjugate.[8] This reaction is highly specific and proceeds under physiological conditions.

Caption: Workflow for the enzymatic synthesis of 7-HCG.

Experimental Protocol: Enzymatic Synthesis

This protocol is designed for a laboratory scale using recombinant UGT enzymes, which provide higher specificity compared to liver microsomes. UGT1A1, UGT1A6, and UGT1A9 are known to effectively metabolize 7-hydroxycoumarin.[1][9]

Materials:

-

7-Hydroxycoumarin (7-HC)

-

Uridine 5'-diphospho-glucuronic acid, trisodium salt (UDPGA)

-

Recombinant Human UGT1A9 (or other suitable isoform)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN), HPLC grade

-

Water, ultrapure

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 7-HC in acetonitrile.

-

Prepare a 40 mM stock solution of UDPGA in 50 mM Tris-HCl buffer.

-

Prepare a 5 mg/mL stock solution of alamethicin in ethanol.

-

Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 5 µL of the UGT enzyme preparation (e.g., at 1 mg/mL), 2 µL of alamethicin stock (for a final concentration of 50 µg/mL), and 478 µL of reaction buffer.

-

Add 5 µL of the 10 mM 7-HC stock solution to achieve a final substrate concentration of 100 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes to activate the enzyme.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the 40 mM UDPGA stock solution (final concentration 0.8 mM).

-

Incubate the reaction at 37°C for 2-4 hours in a shaking water bath. The optimal time should be determined empirically by monitoring product formation.

-

-

Reaction Termination and Work-up:

-

Terminate the reaction by adding an equal volume (500 µL) of ice-cold acetonitrile. This precipitates the enzyme.

-

Vortex the mixture thoroughly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant, which contains the synthesized 7-HCG, to a new tube for purification.

-

-

Purification:

-

The primary method for purification is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

The supernatant can be concentrated under a stream of nitrogen and reconstituted in the mobile phase for injection.

-

Collect fractions corresponding to the 7-HCG peak, confirm their identity via LC-MS, pool them, and proceed to salt formation and lyophilization.

-

Part II: Chemical Synthesis of 7-Hydroxycoumarin Glucuronide

Core Principle: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for forming glycosidic bonds.[6] The synthesis of 7-HCG via this route involves three main stages:

-

Glycosylation: The nucleophilic 7-hydroxyl group of coumarin attacks an activated glucuronic acid derivative (a glycosyl donor).

-

Deprotection: All protecting groups on the glucuronic acid moiety are removed.

-

Salt Formation: The final product is converted to its sodium salt.

The choice of glycosyl donor is critical. Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate is a common and effective donor. The acetyl group at the C2 position plays a crucial role in directing the stereochemistry. It provides "neighboring group participation," ensuring the formation of the desired β-glycosidic bond, which matches the anomer formed biologically.

// Reactants HC [label="7-Hydroxycoumarin\n(Aglycone)"]; GlucuronosylBromide [label="Acetobromo-α-D-glucuronic\nacid methyl ester\n(Glycosyl Donor)"]; SilverCarbonate [label="Silver Carbonate\n(Promoter)"];

// Intermediates & Products ProtectedProduct [label="Protected 7-HCG\n(Methyl Ester, Triacetate)"]; DeprotectedProduct [label="7-HCG\n(Free Acid)"]; FinalProduct [label="7-HCG Sodium Salt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Steps node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1:\nKoenigs-Knorr\nGlycosylation"]; Step2 [label="Step 2:\nBase Hydrolysis\n(Deprotection)"]; Step3 [label="Step 3:\nSalt Formation"];

// Connections {HC, GlucuronosylBromide, SilverCarbonate} -> Step1; Step1 -> ProtectedProduct; ProtectedProduct -> Step2 [label="e.g., Ba(OMe)₂ or NaOH"]; Step2 -> DeprotectedProduct; DeprotectedProduct -> Step3 [label="e.g., NaHCO₃"]; Step3 -> FinalProduct; }

Caption: Pathway for the chemical synthesis of 7-HCG.

Experimental Protocol: Chemical Synthesis

Caution: This synthesis involves hazardous materials and should be performed in a fume hood with appropriate personal protective equipment. All solvents should be anhydrous.

Step 1: Glycosylation

-

To a stirred suspension of 7-hydroxycoumarin (1.0 eq) and silver (I) carbonate (1.5 eq) in anhydrous dichloromethane (DCM), add powdered 4 Å molecular sieves.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts and molecular sieves. Wash the pad with DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude protected product. Purify by flash column chromatography (silica gel) to obtain the pure protected intermediate.

Step 2: Deprotection

-

Dissolve the purified protected intermediate in anhydrous methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of sodium methoxide in methanol (0.5 M, ~2.5 eq) dropwise. The deprotection of both the acetyl groups and the methyl ester occurs.[10]

-

Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

-

Carefully neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺). Filter off the resin and wash with methanol.

-

Evaporate the solvent to yield the crude 7-HCG free acid.

Step 3: Salt Formation and Final Purification

-

Dissolve the crude 7-HCG in a minimal amount of water.

-

Add sodium bicarbonate (1.0 eq) in small portions until effervescence ceases and the pH is neutral.

-

Freeze the resulting solution and lyophilize (freeze-dry) to obtain the this compound as a white to off-white powder.[5]

-

Final purity should be assessed by analytical HPLC. If necessary, further purification can be achieved using preparative RP-HPLC.

Part III: Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product is suitable as an analytical standard.

Purification

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the definitive technique for both purifying and analyzing the final product.[11][12][13] A C18 column is typically used with a gradient elution system.[11]

Characterization and Data Validation

The identity and purity of the synthesized 7-HCG sodium salt must be confirmed using orthogonal analytical techniques.

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₁₅H₁₃NaO₉ | Based on the structure of the sodium salt.[15] |

| Molecular Weight | 360.25 g/mol | Confirms the gross composition of the molecule.[14][15] |

| Purity (HPLC) | ≥95% | Ensures the material is suitable as a quantitative standard. |

| Mass Spec (ESI-) | [M-Na]⁻ at m/z 337.05 | Corresponds to the free acid form in negative ion mode. |

| MS/MS Fragmentation | Major fragment at m/z 161.02 | Represents the loss of the glucuronic acid moiety (176 Da), leaving the 7-hydroxycoumarin aglycone ion.[16] |

| ¹H NMR (D₂O) | Anomeric proton (H-1') δ ~5.0-5.2 ppm (d, J ~7-8 Hz) | The chemical shift and coupling constant are characteristic of a β-anomeric proton, confirming the stereochemistry. |

| UV λmax | ~316 nm | Confirms the presence of the intact coumarin chromophore.[14] |

Caption: Analytical validation workflow for 7-HCG.

Conclusion

The can be successfully achieved through both enzymatic and chemical methodologies. The enzymatic route offers biological specificity and mild conditions, making it ideal for producing the correct anomer without protecting groups, though it may be less scalable. The chemical route, primarily via the Koenigs-Knorr reaction, provides a robust and scalable pathway but requires careful control over protection and deprotection steps to ensure high yield and the correct stereochemistry.

For the intended audience of researchers and drug development professionals, the choice of method will depend on the required scale, available resources, and synthetic expertise. Regardless of the chosen path, the ultimate utility of the synthesized material as an analytical standard depends entirely on rigorous purification by preparative HPLC and comprehensive characterization by mass spectrometry and NMR. This ensures the final product is a reliable tool for advancing our understanding of drug metabolism and pharmacokinetics.

References

- Juvonen, R. O., et al. (2019). In vitro glucuronidation of 7-hydroxycoumarin derivatives in intestine and liver microsomes of Beagle dogs. Toxicology in Vitro.

- Szweda, R., et al. (1989). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry.

- Tolando, R., Rose, T., & Moeller, T. 7-Hydroxycoumarin as a specific substrate for UGT isozymes. BioreclamationIVT.

-

Rahikainen, T., et al. (2013). A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes. Xenobiotica. Available at: [Link]

-

Hu, M., & Xu, H. (2013). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. The AAPS Journal. Available at: [Link]

-

Brown, R. T., Scheinmann, F., & Stachulski, A. V. (1997). Intermediates for Glucuronide Synthesis: 7-Hydroxycoumarin Glucuronide. Journal of Chemical Research, Synopses. Available at: [Link]

-

Pelliccia, S., et al. (2020). Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. Available at: [Link]

-

Yan, Z., et al. (2008). Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse. Drug Metabolism Letters. Available at: [Link]

-

Killard, A. J., O'Kennedy, R., & Bogan, D. P. (1996). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Juvonen, R. O., et al. (2013). A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes. ResearchGate. Available at: [Link]

-

Foulds, G., & O'Reilly, R. A. (1992). Rapid and sensitive determination of coumarin and 7-hydroxycoumarin and its glucuronide conjugate in urine and plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Jingwen, C. (2022). Response to "What are the techniques that can be use to purify coumarins?". ResearchGate. Available at: [Link]

-

Ramirez-Elias, J. C., & Kirsch, G. (2006). A synthesis of 4-methylumbelliferyl-β-D-glucopyranosiduronic acid. Sciforum. Available at: [Link]

-

Born, S. L., et al. (2014). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules. Available at: [Link]

-

Lee, S. J., et al. (2003). Synthesis and Stability Assay of 4-methylumbelliferyl (1->3)-beta-D-pentaglucoside. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Scilit. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Available at: [Link]

-

Lu, H., & Coughtrie, M. W. H. (2014). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Pharmaceuticals. Available at: [Link]

-

Wittgen, H. G. M., et al. (2012). Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4. Drug Metabolism and Disposition. Available at: [Link]

-

Wang, X., et al. (2005). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Journal of Chromatography A. Available at: [Link]

-

ResearchGate. Diagram showing glucuronidation of phenols by nucleophilic attacking on carbon of UDP-glucuronic acid. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 91553, 4-Methylumbelliferyl beta-D-glucuronide. Available at: [Link]

-

Kakizaki, I., et al. (2019). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. Journal of Biological Chemistry. Available at: [Link]

-

Killard, A. J., O'Kennedy, R., & Bogan, D. P. (1996). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. DORAS - DCU Online Research Access Service. Available at: [Link]

-

SpectraBase. 7-Hydroxycoumarin. Available at: [Link]

-

ResearchGate. NMR spectra of 7-hydroxy-coumarin (A), ICM (B), and the final product the containing fatty acid dimer diol (C). Available at: [Link]

-

Al-Ghananeem, A. M. Phase II (Conjugation) Reactions. University of Kentucky College of Pharmacy. Available at: [Link]

-

Brown, R. T., et al. (1997). Intermediates for Glucuronide Synthesis: 7-Hydroxycoumarin Glucuronide. Journal of Chemical Research, Synopses. Available at: [Link]

Sources

- 1. veritastk.co.jp [veritastk.co.jp]

- 2. Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-HYDROXY COUMARIN GLUCURONIDE CAS#: 66695-14-5 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. erepo.uef.fi [erepo.uef.fi]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and stability assay of 4-methylumbelliferyl (1-->3)-beta-D-pentaglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid and sensitive determination of coumarin and 7-hydroxycoumarin and its glucuronide conjugate in urine and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - DORAS [doras.dcu.ie]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxycoumarin Glucuronide Sodium Salt (CAS 168286-98-4)

This guide provides a comprehensive technical overview of 7-Hydroxycoumarin glucuronide sodium salt, a key metabolite and indispensable tool in the study of drug metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, its critical role in pharmacokinetic studies, and detailed methodologies for its application in enzyme kinetics.

Introduction: The Significance of a Phase II Metabolite

7-Hydroxycoumarin glucuronide, also known as umbelliferone glucuronide, is the primary Phase II metabolite of 7-hydroxycoumarin (umbelliferone). The parent compound, 7-hydroxycoumarin, is itself a major metabolite of coumarin, a naturally occurring benzopyrone.[1][2] The metabolic journey from coumarin to its glucuronidated end-product is a classic example of xenobiotic transformation in the body, primarily aimed at increasing water solubility to facilitate excretion.[1][3]

The addition of a glucuronic acid moiety to 7-hydroxycoumarin is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[4][5] This process, termed glucuronidation, is a major conjugation pathway in drug metabolism for a vast array of compounds. Therefore, this compound serves not only as a stable analytical standard for pharmacokinetic and toxicokinetic studies but also as a crucial reagent in the characterization of UGT enzyme activity.[6] Its utility lies in its direct connection to a fundamental pathway of drug clearance, making it an invaluable asset in preclinical drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. This synthetic, crystalline solid is typically supplied with a purity of ≥95% as determined by HPLC.

| Property | Value | Source(s) |

| CAS Number | 168286-98-4 | [4][7][8] |

| Molecular Formula | C₁₅H₁₃NaO₉ | [4][8] |

| Molecular Weight | 360.25 g/mol | [7][8] |

| Appearance | White to faint yellow crystalline solid | [9] |

| λmax | 316 nm | [4][5][9] |

| Solubility | DMSO: ~16 mg/mLDMF: ~14 mg/mLPBS (pH 7.2): ~5 mg/mLEthanol: ~0.2 mg/mL | [4][5][9] |

| Storage | 2-8°C or -20°C (refer to supplier) | [7][9] |

| Stability | ≥4 years at -20°C | [9] |

Expert Insight: The solubility profile dictates the appropriate solvent for stock solution preparation. For most in vitro assays, DMSO is the preferred solvent due to its high solubilizing capacity. However, it is critical to ensure that the final concentration of DMSO in the assay medium is kept low (typically <0.5%) to avoid solvent-induced effects on enzyme activity. When preparing aqueous solutions, it is advisable to use them fresh, as their stability over extended periods is not guaranteed.[9]

Biological Significance and Pharmacokinetics

7-Hydroxycoumarin glucuronide is the end-product of a critical metabolic pathway. Following oral administration, coumarin undergoes extensive first-pass metabolism, where it is rapidly converted to 7-hydroxycoumarin and subsequently to 7-hydroxycoumarin glucuronide.[1] This rapid and efficient glucuronidation means that the systemic circulation is predominantly exposed to the glucuronide metabolite rather than the parent coumarin.[1][10] Studies in humans have shown that after coumarin administration, a significant portion is excreted in the urine as 7-hydroxycoumarin glucuronide.[3]

This metabolic pathway underscores the importance of UGT enzymes in the detoxification and clearance of coumarin and its derivatives. The formation of 7-hydroxycoumarin glucuronide is mediated by several UGT isoforms, with UGT1A1, UGT1A6, and UGT1A9 showing significant activity.[5][11] This makes 7-hydroxycoumarin a valuable probe substrate for assessing the activity of these key drug-metabolizing enzymes.

Application in UGT Enzyme Activity Assays

The primary application of this compound is as an analytical standard in UGT activity assays that utilize 7-hydroxycoumarin as the substrate. The rate of formation of the glucuronide is a direct measure of UGT enzyme activity. These assays are fundamental in drug discovery and development for characterizing drug-drug interaction potential and understanding inter-individual variability in drug metabolism.

Experimental Workflow

The general workflow for a UGT activity assay using 7-hydroxycoumarin involves incubating the substrate with a source of UGT enzymes, such as human liver microsomes or recombinant UGT isoforms, in the presence of the cofactor UDP-glucuronic acid (UDPGA). The reaction is then stopped, and the amount of 7-hydroxycoumarin glucuronide formed is quantified, typically by HPLC or LC-MS/MS.

Sources

- 1. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in the blood and brain of gerbils following intraperitoneal administration of coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct determination of 7-hydroxycoumarin and 7-hydroxycoumarin-glucuronide in urine by using capillary electrophoresis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. 7-hydroxy Coumarin Glucuronide (sodium salt) | CAS 168286-98-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 7-HYDROXY COUMARIN GLUCURONIDE CAS#: 66695-14-5 [amp.chemicalbook.com]

- 7. 168286-98-4|Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Pharmacokinetics of coumarin and 7-hydroxycoumarin in the rhesus monkey after intravenous and peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veritastk.co.jp [veritastk.co.jp]

An In-depth Technical Guide to the Solubility of 7-Hydroxycoumarin Glucuronide in DMSO and PBS

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 7-Hydroxycoumarin Glucuronide, a key metabolite in drug metabolism studies. We delve into its solubility in two critical laboratory solvents: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and the aqueous physiological mimic, Phosphate-Buffered Saline (PBS). This document moves beyond mere data presentation to explain the underlying chemical principles governing solubility, including solvent polarity and pH-dependence. Quantitative data is presented for the commonly used sodium salt form, which exhibits significantly higher solubility in DMSO (~16 mg/mL) compared to PBS at pH 7.2 (~5 mg/mL)[1]. We provide field-proven, step-by-step protocols for preparing stock solutions and for determining kinetic solubility, a crucial parameter in early drug discovery. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution to ensure the accuracy and reproducibility of their in vitro and in vivo experimental results.

Section 1: Introduction to 7-Hydroxycoumarin Glucuronide

7-Hydroxycoumarin Glucuronide (7-HCG) is the major phase II metabolite of 7-hydroxycoumarin (umbelliferone), which itself is a metabolite of coumarin. The conjugation of a glucuronic acid moiety to the parent molecule is a critical detoxification pathway mediated by UDP-glucuronosyltransferase (UGT) enzymes[1]. This biotransformation dramatically increases the water solubility of the compound, facilitating its excretion from the body. Given its role as a metabolic endpoint, 7-HCG is frequently used as an analytical standard in drug metabolism and pharmacokinetic (DMPK) studies to quantify UGT activity[2].

Key Chemical Properties (Sodium Salt):

Section 2: The Chemistry of Solubility: A Primer

The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. Its potent solvent properties stem from its ability to accept hydrogen bonds and its large dipole moment. It can effectively solvate a wide range of compounds, including those with poor aqueous solubility, by disrupting the solute's crystal lattice forces. This makes it an almost universal solvent for creating concentrated stock solutions in drug discovery.[5]

-

Phosphate-Buffered Saline (PBS): PBS is a polar, protic aqueous buffer designed to mimic the osmotic pressure and ion concentrations of human physiological fluids. Its primary solvent is water, a powerful hydrogen-bond donor and acceptor. Solubility in PBS is highly dependent on a molecule's ability to form favorable interactions (e.g., hydrogen bonds, ion-dipole interactions) with water that overcome the energy of its own crystal lattice.

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between two types of solubility measurements often used in drug development:

-

Thermodynamic Solubility: The true equilibrium solubility, determined by measuring the concentration of a compound in a saturated solution after an extended equilibration period (e.g., 24 hours) with an excess of the solid compound. This method is low-throughput.[6]

-

Kinetic Solubility: A high-throughput measurement that determines the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[6][7] This method reflects the challenges of compound precipitation in typical in vitro assays and is the focus of the protocol in this guide.[5][8]

Section 3: Solubility in Dimethyl Sulfoxide (DMSO)

7-Hydroxycoumarin Glucuronide sodium salt exhibits excellent solubility in DMSO.

Quantitative Solubility: The solubility of this compound in DMSO is approximately 16 mg/mL .[1]

Causality and Expert Insights: The high solubility is attributable to the favorable interactions between the polar aprotic nature of DMSO and the multiple polar functional groups on the 7-HCG molecule. The coumarin ring system, the glycosidic bond, the multiple hydroxyl groups, and the sodium carboxylate all contribute to the molecule's polarity. DMSO effectively solvates both the cation (Na⁺) and the glucuronide anion, preventing the reformation of the crystal lattice.

Protocol for Preparing a Concentrated DMSO Stock Solution: This protocol ensures complete dissolution and accurate concentration, forming the basis of subsequent experiments.

-

Pre-Weighing: Accurately weigh the desired amount of 7-HCG sodium salt solid into a sterile, chemically resistant vial (e.g., glass or polypropylene).

-

Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of solid).

-

Facilitated Dissolution: Vortex the mixture vigorously for 1-2 minutes. If complete dissolution is not immediately apparent, gentle warming in a 37°C water bath and/or brief sonication can be employed to expedite the process. Visually inspect the solution against a light source to ensure no solid particulates remain.

-

Storage: Store the stock solution at -20°C to maintain stability. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Section 4: Solubility in Phosphate-Buffered Saline (PBS)

The solubility of 7-HCG in aqueous buffers like PBS is more complex and highly dependent on pH.

Quantitative Solubility: The solubility of this compound in PBS at a physiological pH of 7.2 is approximately 5 mg/mL .[1]

Causality and the Critical Role of pH: The solubility in PBS is significantly lower than in DMSO. While the molecule's polar groups (hydroxyls, carboxylate) readily form hydrogen bonds with water, the relatively large, somewhat hydrophobic coumarin backbone limits its overall aqueous solubility.

The most critical factor governing solubility in aqueous buffers is the ionization state of the carboxylic acid group on the glucuronide moiety.

-

The pKa: The pKa of the carboxylic acid on D-glucuronic acid is approximately 3.2. This means that at pH values significantly above 3.2, the group will be deprotonated and exist as a negatively charged carboxylate (-COO⁻).

-

Impact on Solubility: At physiological pH (7.2-7.4), which is well above the pKa, the carboxylate group is fully ionized. This negative charge dramatically enhances water solubility through strong ion-dipole interactions with water molecules. If the pH of the buffer were to drop below the pKa (e.g., pH < 3), the carboxylate would become protonated (-COOH), neutralizing its charge and causing a sharp decrease in aqueous solubility.

The relationship between the chemical form and its state in solution at different pH values is a key consideration for experimental design.

Caption: pH-dependent equilibrium of 7-HCG in aqueous solution.

Section 5: Comparative Analysis and Practical Recommendations

The choice of solvent is dictated entirely by the experimental application. The significant difference in solubility between DMSO and PBS is a critical practical consideration.

Data Summary Table:

| Solvent | Form | Solubility (approx.) | Molar Equivalent (approx.) | Key Application |

| DMSO | Sodium Salt | 16 mg/mL[1] | 44.4 mM | High-concentration stock solutions |

| PBS (pH 7.2) | Sodium Salt | 5 mg/mL[1] | 13.9 mM | Direct preparation of aqueous working solutions |

Recommendations for Researchers:

-

For Cell-Based Assays: Always prepare a high-concentration stock in DMSO. The final concentration of DMSO in the cell culture media should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity or off-target effects.

-

For Enzyme Assays: A DMSO stock is also preferred for serial dilutions. Ensure the final DMSO concentration is consistent across all experimental conditions, including controls, as it can influence enzyme activity.

-

Avoiding Precipitation: When diluting a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer while vortexing, not the other way around. This rapid dispersion minimizes localized high concentrations that can cause the compound to precipitate out of solution. The final concentration in the aqueous buffer must not exceed the aqueous solubility limit (e.g., ~5 mg/mL in PBS pH 7.2).

Section 6: Experimental Protocol for Kinetic Solubility Determination

This protocol provides a robust, self-validating method for determining the kinetic solubility of 7-HCG in PBS, a standard assay in preclinical drug development.[7][8]

Objective: To determine the concentration at which 7-HCG precipitates from a PBS solution (pH 7.4) after being introduced from a DMSO stock solution.

Materials:

-

This compound

-

Anhydrous, high-purity DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well filter plates (e.g., 0.45 µm PVDF)

-

96-well UV-transparent collection plates

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader

Methodology:

-

Prepare High-Concentration Stock: Prepare a 20 mg/mL stock solution of 7-HCG in DMSO following the protocol in Section 3.

-

Create Serial Dilutions (in DMSO): In a 96-well polypropylene plate, create a serial dilution series of the 7-HCG stock in DMSO to generate standards for the calibration curve.

-

Prepare Test Plate: Dispense 196 µL of PBS (pH 7.4) into the wells of the 96-well filter plate.

-

Spike and Mix: Add 4 µL of the 20 mg/mL DMSO stock to the PBS-containing wells. This creates a 1:50 dilution, a final DMSO concentration of 2%, and a theoretical maximum concentration of 400 µg/mL.

-

Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation to reach a steady state.

-

Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate. Centrifuge to filter the solutions, separating any precipitated solid from the saturated aqueous solution.

-

Prepare Calibration Curve: In the collection plate, prepare a calibration curve by diluting the DMSO serial dilutions (from Step 2) 1:50 in PBS. This ensures the standards have the same solvent composition (2% DMSO in PBS) as the test samples.

-

Quantification: Read the absorbance of the entire collection plate on a UV/Vis plate reader at the λmax for 7-HCG (~316 nm)[1].

-

Calculation: Plot the absorbance of the standards versus their known concentrations to generate a linear regression curve. Use the equation from this curve to calculate the concentration of 7-HCG in the filtered test samples. This concentration represents the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Section 7: References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.

-

Biochemical Journal. (1991). Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. Portland Press. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.

-

Human Metabolome Database. (n.d.). Showing metabocard for D-Glucuronic acid (HMDB0000127). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxycoumarin glucuronide. PubChem Compound Database. Retrieved from [Link]

-

Cayman Chemical. (2025). 7-hydroxy Coumarin Glucuronide (sodium salt) - Product Information. Retrieved from Cayman Chemical website.

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.

-

BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from BenchChem website.

-

Yiyanbio. (n.d.). 7-hydroxy Coumarin Glucuronide (sodium salt). Retrieved from Yiyanbio website.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 7-HYDROXY COUMARIN GLUCURONIDE | 66695-14-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 7-Hydroxycoumarin glucuronide | C15H14O9 | CID 125641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

7-Hydroxycoumarin glucuronide sodium salt stability and storage

An In-depth Technical Guide to the Stability and Storage of 7-Hydroxycoumarin Glucuronide Sodium Salt

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Stable Metabolite Standard

7-Hydroxycoumarin glucuronide, the sodium salt of the phase II metabolite of 7-hydroxycoumarin (umbelliferone), is a pivotal analytical standard in pharmacology, toxicology, and drug metabolism studies.[1] Its primary function is to serve as a reference standard for the accurate quantification of 7-hydroxycoumarin metabolism, a common probe substrate reaction used to assess the activity of UDP-glucuronosyltransferase (UGT) enzymes.[2][3] The integrity of experimental data derived from such assays is fundamentally dependent on the known purity and stability of the standard. Degradation of the 7-hydroxycoumarin glucuronide standard can lead to the overestimation of enzymatic activity or incorrect pharmacokinetic calculations, as its primary degradation product is the fluorescent parent compound, 7-hydroxycoumarin.

This guide provides a comprehensive overview of the chemical properties, stability profile, and optimal storage conditions for this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven protocols necessary to ensure the integrity of this critical reagent in their experimental workflows.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing appropriate handling and storage strategies. The compound is typically supplied as a white to off-white or faint yellow crystalline solid.[2][4]

| Property | Value | Source(s) |

| CAS Number | 168286-98-4 | [2][5][6] |

| Molecular Formula | C₁₅H₁₃O₉ • Na | [2] |

| Molecular Weight | 360.2 g/mol | [2] |

| Appearance | Crystalline Solid; White to off-white/faint yellow | [2][4] |

| Purity | Typically ≥95% | [2] |

| UV/Vis. λmax | 316 nm | [2] |

| Solubility | DMSO: ~16 mg/mLDimethyl Formamide: ~14 mg/mLPBS (pH 7.2): ~5 mg/mLEthanol: ~0.2 mg/mL | [2] |

The Stability Profile: A Multi-faceted Analysis

The stability of 7-Hydroxycoumarin glucuronide is not absolute and is highly dependent on its physical state (solid vs. solution) and its environment (pH, temperature, presence of enzymes).

Solid-State Stability

In its solid, crystalline form, this compound is relatively stable. Manufacturers, based on their internal stability studies, indicate that when stored correctly, the solid compound can be stable for at least four years.[2] The primary threats to solid-state stability are moisture and light. Therefore, it is imperative to store the compound in a tightly sealed container in a desiccated environment.[5][7]

Solution Stability: The Critical Challenge

The most significant stability challenge arises when the compound is dissolved, particularly in aqueous buffers.

-

Hydrolytic Degradation: The glycosidic bond linking the glucuronic acid moiety to the 7-hydroxycoumarin is susceptible to hydrolysis. This reaction cleaves the molecule, releasing the parent aglycone, 7-hydroxycoumarin. This process can be catalyzed by acidic or basic conditions and is accelerated at elevated temperatures.[8][9] Due to this inherent instability, it is strongly recommended that aqueous solutions are not stored for more than one day .[2]

-

Enzymatic Degradation: A major concern in experimental settings involving biological matrices (e.g., plasma, tissue homogenates) is the presence of endogenous β-glucuronidase enzymes.[8] These enzymes rapidly catalyze the hydrolysis of the glucuronide conjugate, releasing the parent drug.[10] This can artificially inflate the measured concentration of the parent compound if samples are not handled and processed correctly to inhibit this enzymatic activity.

-

Influence of pH: The stability of the coumarin ring system itself is pH-dependent. Studies on related coumarins have shown that oxidative degradation rates increase significantly with increasing pH.[11] While the glucuronide moiety offers some protection, alkaline conditions can promote degradation of the core coumarin structure in addition to hydrolysis of the glycosidic bond.

-

Photostability: Coumarin-based compounds can be photolabile.[12] While specific photostability data for the glucuronide conjugate is not widely published, it is a prudent and standard practice to protect all solutions from direct light to prevent photochemical degradation.

The primary degradation pathway via hydrolysis is a critical concept to understand for anyone working with this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage protocols is non-negotiable for maintaining the integrity of this compound. These protocols are derived from manufacturer recommendations and an understanding of the chemical vulnerabilities discussed above.[2][5]

| Form | Recommended Storage Conditions | Rationale & Best Practices |

| Solid (As Supplied) | -20°C in a dry, dark place. | Minimizes thermal degradation and protects from light. A desiccator provides additional protection against moisture-induced hydrolysis.[2] Ensure the container is tightly sealed.[5][7] |

| Stock Solutions (in Organic Solvents, e.g., DMSO) | -20°C or -80°C . | Prepare by dissolving the solid in the solvent of choice, purging with an inert gas (e.g., argon or nitrogen) before sealing.[2] This minimizes oxidation. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

| Aqueous Solutions (e.g., in PBS) | DO NOT STORE. Prepare fresh for each experiment. | Highly susceptible to hydrolysis.[2] If temporary holding is unavoidable, keep on ice and use within a few hours. Never store aqueous solutions for more than one day. [2] |

| In Biological Matrix | Analyze immediately or flash-freeze and store at -80°C . | Prevents enzymatic degradation by endogenous β-glucuronidases.[8] For some applications, the addition of specific β-glucuronidase inhibitors may be necessary if immediate analysis or freezing is not possible. |

Experimental Workflow: A Self-Validating Stability Assessment

To ensure confidence in experimental results, particularly during the establishment of a new assay or after long-term storage, performing a stability assessment is a critical quality control step. The following protocol outlines a robust, self-validating workflow to assess the stability of 7-Hydroxycoumarin glucuronide in a specific analytical buffer.

Protocol: Stability Assessment via HPLC-UV

-

Preparation of Standard: Accurately weigh and dissolve this compound in the chosen aqueous buffer (e.g., PBS, pH 7.2) to a known concentration (e.g., 100 µM).

-

Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution onto a calibrated HPLC system. Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the glucuronide from its potential hydrolytic product, 7-hydroxycoumarin.[3][13] Monitor at a wavelength of approximately 320 nm.[3] Record the peak area of the 7-Hydroxycoumarin glucuronide.

-

Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C), ensuring it is protected from light.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot and inject it onto the HPLC system under the same conditions as the T=0 sample.

-

Data Analysis: For each time point, calculate the percentage of the remaining 7-Hydroxycoumarin glucuronide relative to the T=0 peak area. The appearance and increase of a peak corresponding to 7-hydroxycoumarin will confirm the degradation pathway. A compound is often considered stable if the degradation is less than 10-15% over the tested period, though the acceptable limit is application-dependent.

Conclusion

This compound is an indispensable tool for in vitro drug metabolism research. Its utility, however, is directly tied to its stability. While robust in its solid form when stored at -20°C protected from light and moisture, it exhibits significant instability in aqueous solutions, primarily due to hydrolysis. Researchers and laboratory managers must enforce strict protocols: store the solid compound under recommended conditions, prepare aqueous solutions fresh for every experiment, and handle biological samples with urgency to mitigate enzymatic degradation. By integrating the principles and protocols outlined in this guide, scientists can ensure the analytical integrity of their standards, leading to more accurate, reproducible, and trustworthy scientific outcomes.

References

- Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronides: recent advances in the study of their chemical and biological properties. Therapeutic Drug Monitoring, 25(1), 1-16.

- Tan, X., Jin, L., & Li, Y. (2009). A review of the stability of acyl glucuronides. Drug Metabolism Reviews, 41(4), 573-587.

-

Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. InTech. Retrieved from [Link]

-

Li, W., Liu, Y., & Zhang, J. (2013). Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods. Biomedical Chromatography, 27(10), 1331-1346. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). This compound, 97%. Retrieved from [Link]

- Wittgen, H. G. M., van der Sandt, I. C. J., van den Heuvel, J. J. M. W., Russel, F. G. M., & Masereeuw, R. (2007). Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4. Drug Metabolism and Disposition, 35(8), 1437-1442.

-

National Center for Biotechnology Information. (n.d.). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. Retrieved from [Link]

-

van der Sandt, I. C., van der Heijden, I., & Masereeuw, R. (2000). Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4. Drug metabolism and disposition: the biological fate of chemicals, 28(7), 823–828. Retrieved from [Link]

- Killard, A. J., O'Kennedy, R., & Bogan, D. P. (1996). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1585-1590.

-

ResearchGate. (2007). Transport of the Coumarin Metabolite 7-Hydroxycoumarin Glucuronide Is Mediated via Multidrug Resistance-Associated Proteins 3 and 4. Retrieved from [Link]

-

Killard, A. J., O'Kennedy, R., & Bogan, D. P. (1996). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of pharmaceutical and biomedical analysis, 14(11), 1585–1590. Retrieved from [Link]

-

Dublin City University. (2019). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Retrieved from [Link]

-

Gavelis, G., Vaitkeviciene, R., & Meškys, R. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International journal of molecular sciences, 22(4), 1552. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucuronidation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Glucuronidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. Retrieved from [Link]

-

Ahmed, M., & Hatcher, P. G. (2020). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry, 4(5), 785-795. Retrieved from [Link]

-

ResearchGate. (2025). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxycoumarin glucuronide. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. tlcstandards.com [tlcstandards.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. covachem.com [covachem.com]

- 10. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - DORAS [doras.dcu.ie]

An In-depth Technical Guide to the UGT Enzymes Responsible for 7-Hydroxycoumarin Glucuronide Formation

Introduction: The Significance of 7-Hydroxycoumarin Glucuronidation in Drug Metabolism

7-Hydroxycoumarin (7-HC), also known as umbelliferone, is a key metabolite of coumarin and 7-ethoxycoumarin. Its metabolic fate is of considerable interest to researchers in drug development and toxicology. The primary route of elimination for 7-HC in humans is through Phase II conjugation, a process that enhances its water solubility and facilitates excretion[1]. Among these conjugation reactions, glucuronidation, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, is predominant[1].

This technical guide provides a comprehensive overview of the UGT enzymes involved in the formation of 7-hydroxycoumarin glucuronide (7-HC-G). We will delve into the specific UGT isoforms responsible, their kinetic properties, species-specific variations, and detailed methodologies for the in vitro characterization of this important metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 7-HC metabolism and its implications.

The Metabolic Pathway of 7-Hydroxycoumarin Glucuronidation

The glucuronidation of 7-hydroxycoumarin is a direct conjugation reaction where the glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) is transferred to the 7-hydroxyl group of 7-HC. This reaction is catalyzed by various UGT enzymes located in the endoplasmic reticulum of cells, primarily in the liver[1].

Caption: Metabolic pathway of 7-hydroxycoumarin glucuronidation.

Key Human UGT Isoforms in 7-Hydroxycoumarin Glucuronidation

While 7-hydroxycoumarin is a substrate for multiple UGT enzymes, there is a clear stratification in their activity levels. Research using a panel of recombinant human UGT enzymes has demonstrated that 7-HC is metabolized by nine out of ten of the major human liver UGTs, with UGT1A4 being the exception with minimal to no activity[1].

The rank order of activity for 7-HC glucuronidation by human UGT isoforms is as follows:

-

Moderate Activity: UGT1A1, UGT1A10, UGT2B7, and UGT2B15[1]

-

Low Activity: UGT1A3, UGT2B4, and UGT2B17[1]

This differential activity underscores the importance of using a comprehensive panel of recombinant UGTs for reaction phenotyping studies to accurately identify the key enzymes involved in the metabolism of a new chemical entity that may be a substrate for multiple UGTs.

Enzyme Kinetics of 7-Hydroxycoumarin Glucuronidation

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide crucial insights into the efficiency of an enzyme for a particular substrate. For 7-hydroxycoumarin glucuronidation, these values vary significantly among the different UGT isoforms.

| UGT Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Reference |

| UGT1A6 | 199.7 | 6945 | [1] |

| UGT1A9 | 240.3 | 30776 | [1] |

| UGT1A1 | 422.3 | 289 | [1] |

| UGT1A10 | 1620 | 200 | [1] |

| UGT2B7 | 450.9 | 108 | [1] |

| UGT2B15 | 808.8 | 179 | [1] |

Note: The Vmax for UGT1A9 appears exceptionally high in the cited source and may warrant further investigation or comparison with other studies.

The generally high Km values suggest that UGT-mediated glucuronidation of 7-HC is a high-capacity, low-affinity pathway[3]. This implies that at lower substrate concentrations, other metabolic pathways, such as sulfation, might play a more significant role, while at higher concentrations, glucuronidation becomes the dominant clearance mechanism.

Species Differences in 7-Hydroxycoumarin Metabolism

Significant species differences have been observed in the glucuronidation of 7-hydroxycoumarin, which is a critical consideration when extrapolating preclinical data to humans[4][5]. The apparent Km and Vmax values for the formation of 7-HC-G vary greatly among different species[4][6]. For instance, dog UGTs have been reported to have both the highest Km and Vmax values when compared to humans, monkeys, and rats[4][6].

In monkey and rat hepatocytes, 7-hydroxycoumarin glucuronidation is a major metabolic pathway[7]. In contrast, dog hepatocytes show a greater propensity for sulfation and other metabolic routes alongside glucuronidation[7]. These differences highlight the necessity of carefully selecting the appropriate animal model for pharmacokinetic studies and considering the potential for discrepancies in metabolic profiles.

Experimental Protocols for Characterizing 7-Hydroxycoumarin Glucuronidation

The in vitro investigation of 7-HC glucuronidation can be effectively conducted using various biological matrices, including liver microsomes, S9 fractions, and recombinant UGT enzymes[5]. Liver S9 fractions are a suitable choice for studying both UGT and sulfotransferase (SULT) activities, while microsomes are more specific for UGTs[5].

Below is a generalized, step-by-step protocol for determining the kinetic parameters of 7-HC glucuronidation using recombinant human UGT enzymes.

Protocol: In Vitro 7-Hydroxycoumarin Glucuronidation Assay

1. Reagent Preparation:

-

7-Hydroxycoumarin Stock Solution: Prepare a high-concentration stock solution of 7-HC in a suitable organic solvent (e.g., acetonitrile or methanol). From this, create a series of dilutions to achieve the desired final concentrations for the kinetic assay (e.g., ranging from 2 µM to 1000 µM)[1].

-

UDPGA Stock Solution: Prepare a stock solution of UDPGA in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4)[1].

-

Reaction Buffer: Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4) containing MgCl₂.

-

Recombinant UGT Enzymes: Obtain commercially available recombinant human UGT enzymes. Thaw on ice before use[1].

-

Alamethicin (Optional but Recommended): Prepare a stock solution of alamethicin to permeabilize the microsomal membrane and ensure UDPGA access to the active site of the UGT enzyme.

2. Reaction Incubation:

-

In a microcentrifuge tube or a 48-well plate, combine the reaction buffer, the appropriate dilution of the 7-HC stock solution, and the recombinant UGT enzyme.

-

If using alamethicin, pre-incubate the enzyme with alamethicin on ice for a short period (e.g., 15 minutes).

-

Pre-warm the reaction mixture to 37°C for a few minutes[1].

-

Initiate the reaction by adding the UDPGA stock solution[1]. The final reaction volume can be adjusted as needed (e.g., 200 µL).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range[1].

3. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol[1]. This will precipitate the protein.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a well plate for analysis.

4. Analytical Method:

-

Analyze the formation of 7-hydroxycoumarin glucuronide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][8].

-

Quantify the amount of 7-HC-G formed by comparing the peak area to a standard curve of a known concentration of 7-HC-G.

5. Data Analysis:

-

Calculate the rate of reaction (e.g., in pmol/min/mg protein).

-

Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Sources

- 1. veritastk.co.jp [veritastk.co.jp]

- 2. UDP-Glucuronosyltransferases 1A6 and 1A9 are the Major Isozymes Responsible for the 7-O-Glucuronidation of Esculetin and 4-Methylesculetin in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]

- 4. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Hydroxycoumarin Glucuronide as a UGT1A1 Metabolite: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of UGT1A1 in Xenobiotic Metabolism